Quantified Agonist Activity at Human α3β4 Nicotinic Acetylcholine Receptors
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid demonstrates functional agonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) subtype, a key target in neuropharmacology. In a functional assay using recombinant human α3β4 cell lines (HEK293), the compound exhibited an EC50 of 7,000 nM [1]. In contrast, its activity at the closely related human α2β4 nAChR subtype was significantly weaker, with an EC50 of 9,000 nM, and even weaker at another α2β4 assay condition (EC50 of 29,000 nM) [1]. This data points to a degree of subtype selectivity within the nAChR family.
| Evidence Dimension | Functional Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 7,000 nM |
| Comparator Or Baseline | Same compound at human α2β4 nAChR: EC50 = 9,000 nM and 29,000 nM |
| Quantified Difference | 1.3-fold to 4.1-fold more potent at α3β4 compared to α2β4 |
| Conditions | Recombinant human cell lines (HEK293) expressing specific nAChR subtypes [1] |
Why This Matters
This quantifiable difference in agonist potency across nAChR subtypes provides a basis for selecting this compound over other nAChR ligands when investigating α3β4-mediated pathways, rather than using a non-selective agonist.
- [1] BindingDB. Entry BDBM50369150 (CHEMBL1788226). Affinity data for nicotinic acetylcholine receptor. View Source
